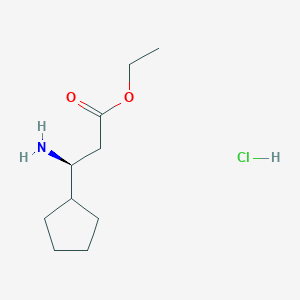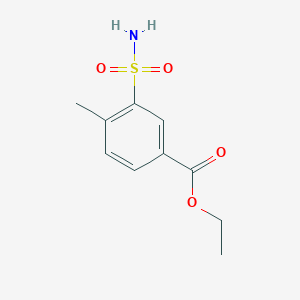
Ethyl 4-methyl-3-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methyl-3-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a sulfamoyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-sulfamoylbenzoate typically involves the esterification of 4-methyl-3-sulfamoylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-methyl-3-sulfamoylbenzoic acid+ethanolacid catalystEthyl 4-methyl-3-sulfamoylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-methyl-3-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-methyl-3-sulfamoylbenzoic acid.
Reduction: Ethyl 4-methyl-3-sulfamoylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-methyl-3-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-methyl-3-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
類似化合物との比較
Ethyl 4-methyl-3-sulfamoylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-methylbenzoate: Lacks the sulfamoyl group, making it less reactive in certain biological contexts.
Ethyl 3-sulfamoylbenzoate: Similar structure but with the methyl group in a different position, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
This compound is unique due to the presence of both the methyl and sulfamoyl groups, which confer specific chemical and biological properties that are not observed in its analogs.
特性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC名 |
ethyl 4-methyl-3-sulfamoylbenzoate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) |
InChIキー |
PVCWZCTXQDRQGR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


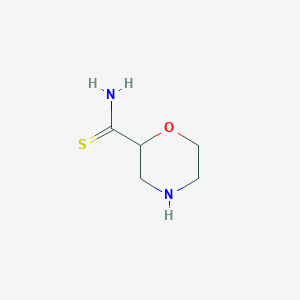
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
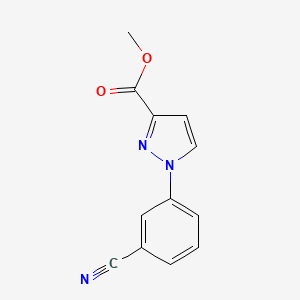
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
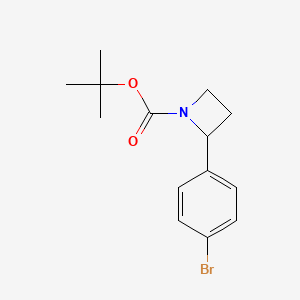
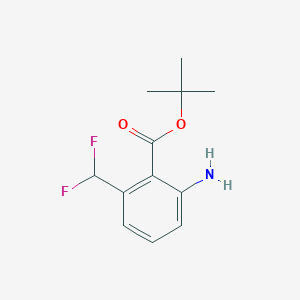
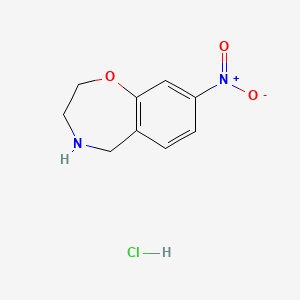

![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
